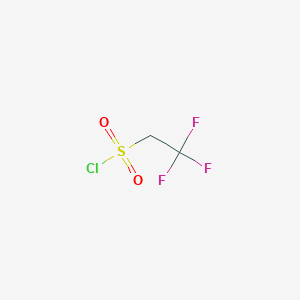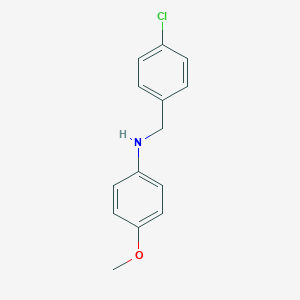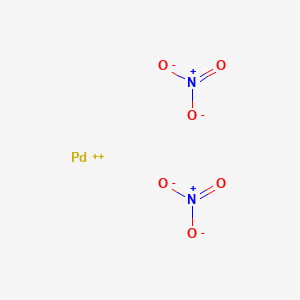
Palladium nitrate
描述
Palladium (II) nitrate is an inorganic compound with the formula Pd(NO3)2. It exists as an anhydrous form and a dihydrate form, both of which are deliquescent solids . The compounds feature square planar Pd(II) with unidentate nitrate ligands . The anhydrous compound is a coordination polymer and is yellow .
Synthesis Analysis
Hydrated palladium nitrate can be prepared by dissolving palladium oxide hydrate in dilute nitric acid followed by crystallization . The nitrate crystallizes as yellow-brown deliquescent prisms . The anhydrous material is obtained by treating palladium metal with fuming nitric acid .
Molecular Structure Analysis
The molecular formula of Palladium (II) nitrate is N2O6Pd . Its average mass is 230.430 Da and its monoisotopic mass is 229.879120 Da . According to X-ray crystallography, both the anhydrous and dihydrate compounds feature square planar Pd(II) with unidentate nitrate ligands .
Chemical Reactions Analysis
As a solution in nitric acid, Pd(NO3)2 catalyzes the conversion of alkenes to dinitrate esters . Its pyrolysis affords palladium oxide . Palladium-based nanocatalysts have been attracting increasing attention due to their high activity, excellent stability, and potential practical applications .
Physical And Chemical Properties Analysis
Palladium (II) nitrate appears as a yellow solid . It has a molar mass of 230.43 g/mol . It is soluble in water and has a density of 3.546 g/cm3 . It decomposes at temperatures greater than 100°C .
科学研究应用
- Catalysis
- Sensors
- Environmental Remediation
- Antibacterial Applications
- Anticancer Applications
- Energy Storage
- Preparation of Catalysts
- Preparation of Nanocatalysts
- Palladium nitrate is used in the preparation of palladium catalyst supported on vertically aligned multi-walled carbon nanotubes for microwave-assisted Heck reactions of p-iodonitrobenzene with styrene and Et acrylate .
- It’s also used in the preparation of a sinter-resistant Pd/SiO2 nanocatalyst .
- Palladium nitrate is used in the preparation of di-phenyl sulfide-modified Pd/TiO2 catalysts for acetylene hydrogenation .
- Production of Palladium Oxide
-
Electrochemical Nitrate Reduction
-
Electronics
-
Air Pollution Reduction
-
Medical Treatments
-
Technology
-
Synthesis of Bimetallic or Trimetallic Ultrafine Particles
安全和危害
Palladium (II) nitrate is considered hazardous. It is an irritant and there is a possibility of an allergic reaction . It is non-flammable . According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is classified as an oxidizing solid, corrosive to metals, has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
未来方向
Palladium-based nanocatalysts are attracting increasing attention due to their high activity, excellent stability, and potential practical applications . The electrochemical nitrate reduction reaction (NO3RR) to produce NH3 has become a sustainable route for contaminant removal and producing value-added chemical and/or green energy carriers simultaneously . Future research may focus on the development of more environmentally friendly approaches for the synthesis of Pd NPs .
属性
IUPAC Name |
palladium(2+);dinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.Pd/c2*2-1(3)4;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNDARIEYHPYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pd(NO3)2, N2O6Pd | |
| Record name | Palladium(II) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Palladium(II)_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881413 | |
| Record name | Palladium dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown deliquescent solid; Soluble in water; [Merck Index] | |
| Record name | Palladium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8301 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Palladium nitrate | |
CAS RN |
10102-05-3 | |
| Record name | Palladium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium dinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALLADIUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G27LBZ05U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

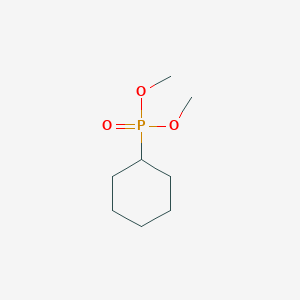
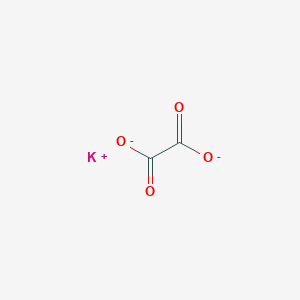
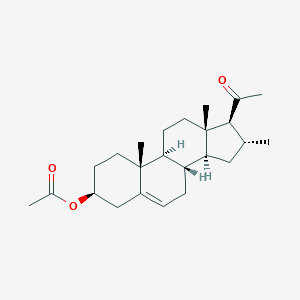
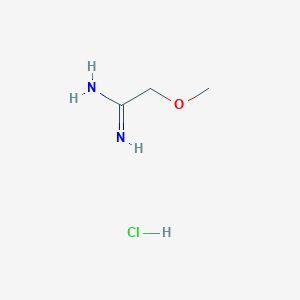
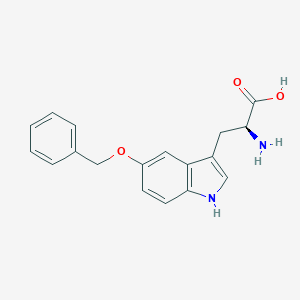
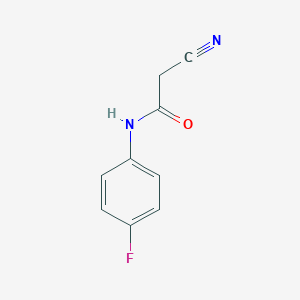
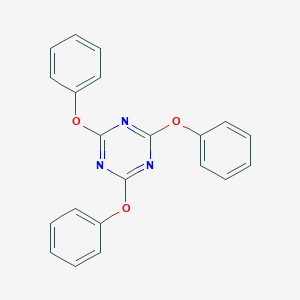
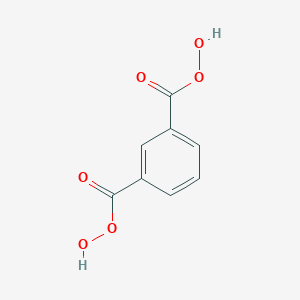
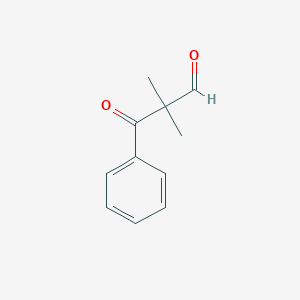
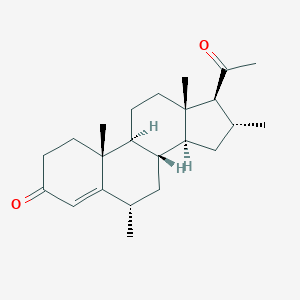
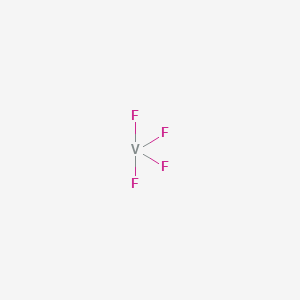
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
